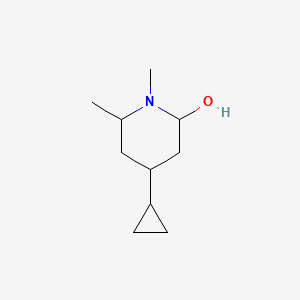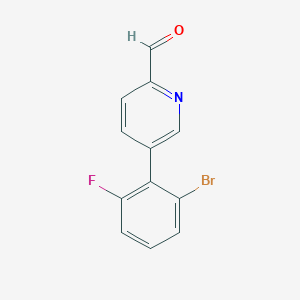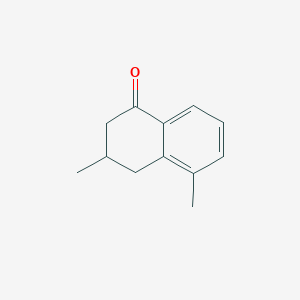![molecular formula C9H15N3O B13195766 2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)
2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine: is a heterocyclic compound that features a pyrano-pyrazole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazolone derivative with an alkyne in the presence of a catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine serves as a valuable intermediate for the construction of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a versatile building block .
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents .
Medicine: Research has indicated that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. These properties make it a promising lead compound for the development of new drugs .
Industry: In the materials science field, this compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence .
Wirkmechanismus
The mechanism of action of 2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
4-Isopropyl-1H-pyrazol-3-amine: This compound shares a similar pyrazole core but lacks the pyrano ring, resulting in different chemical properties and reactivity.
Benzopyran-annulated pyrano[2,3-c]pyrazole derivatives: These compounds have a similar pyrano-pyrazole structure but with additional benzopyran rings, which can enhance their biological activity.
Uniqueness: 2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine is unique due to its specific combination of the pyrano and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-6(2)12-9(10)7-5-13-4-3-8(7)11-12/h6H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
DYWRLTINKLGTCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=C2COCCC2=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




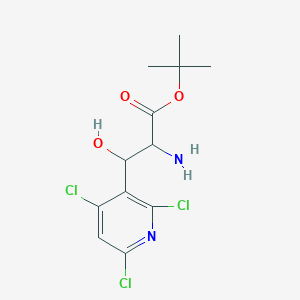
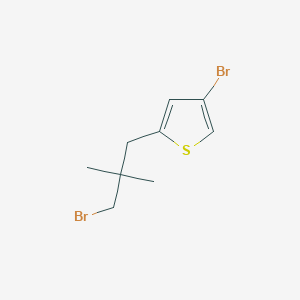
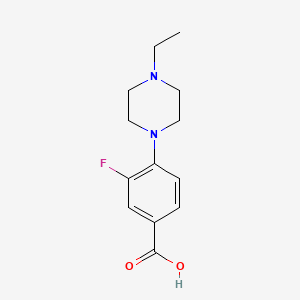

![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)

![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)
